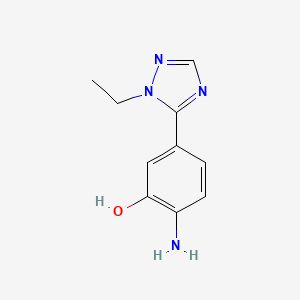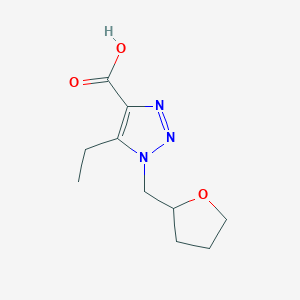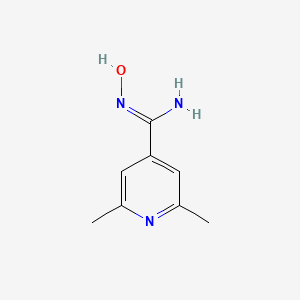
2-Amino-5-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol is a chemical compound with the molecular formula C10H12N4O. It is characterized by the presence of an amino group, a phenol group, and a 1-ethyl-1H-1,2,4-triazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5-bromophenol with 1-ethyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted amino-phenol derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-(1-methyl-1H-1,2,4-triazol-5-yl)phenol
- 2-Amino-5-(1-ethyl-1H-1,2,3-triazol-5-yl)phenol
- 2-Amino-5-(1-ethyl-1H-1,2,4-triazol-3-yl)phenol
Uniqueness
2-Amino-5-(1-ethyl-1H-1,2,4-triazol-5-yl)phenol is unique due to the specific positioning of the triazole ring and the ethyl group, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct biological and chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
2-amino-5-(2-ethyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-2-14-10(12-6-13-14)7-3-4-8(11)9(15)5-7/h3-6,15H,2,11H2,1H3 |
Clave InChI |
QMNDDTIAAMXNQK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)C2=CC(=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)
![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)





![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)






